molecular formula C15H18ClN3O2 B5232935 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione

Cat. No. B5232935
M. Wt: 307.77 g/mol
InChI Key: HEQHICYKESGVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione, also known as CP-724,714, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that is overexpressed in various cancers, including breast, ovarian, and gastric cancers. CP-724,714 has been shown to inhibit HER2-mediated signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

Mechanism of Action

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione inhibits the HER2-mediated signaling pathway by binding to the intracellular domain of the HER2 receptor. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cancer cell proliferation and survival. 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has also been shown to induce apoptosis in HER2-positive cancer cells.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to inhibit the growth of HER2-positive cancer cells both in vitro and in vivo. In preclinical studies, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to reduce tumor growth and prolong survival in animal models of HER2-positive breast cancer. In clinical trials, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to be well-tolerated and to have antitumor activity in patients with HER2-positive breast cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in lab experiments is its specificity for HER2-positive cancer cells. This allows for the selective inhibition of HER2-mediated signaling pathways, without affecting normal cells. However, one limitation of using 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione is its relatively low potency compared to other HER2 inhibitors, such as trastuzumab and lapatinib.

Future Directions

There are several future directions for the development of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione as a therapeutic agent for HER2-positive cancers. One direction is to improve the potency of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione through the development of analogs with increased binding affinity for the HER2 receptor. Another direction is to evaluate the combination of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione with other HER2 inhibitors or chemotherapy agents to enhance its antitumor activity. Additionally, the use of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in combination with immunotherapy agents, such as checkpoint inhibitors, may also be explored as a potential treatment strategy for HER2-positive cancers.

Synthesis Methods

The synthesis of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione involves the reaction of 4-chlorophenylpiperazine with 1-methyl-2,5-pyrrolidinedione. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in an aprotic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione.

Scientific Research Applications

3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been extensively studied for its potential as a therapeutic agent for HER2-positive cancers. Preclinical studies have shown that 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione inhibits the growth of HER2-positive breast cancer cells both in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in patients with HER2-positive breast cancer.

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-17-14(20)10-13(15(17)21)19-8-6-18(7-9-19)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQHICYKESGVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione

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